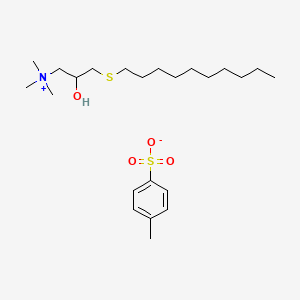![molecular formula C16H11FO B14172769 1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro- CAS No. 922736-67-2](/img/structure/B14172769.png)
1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro- is a compound that belongs to the class of indenones Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentenone ring
Preparation Methods
The synthesis of 1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro- can be achieved through several methods. One common approach involves the condensation of 2-fluorobenzaldehyde with 2,3-dihydro-1H-inden-1-one in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of halogens or nitro groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized indenones and related compounds .
Scientific Research Applications
1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro- involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity . For example, its antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro- can be compared with other similar compounds, such as:
1H-Inden-1-one, 2-[(2-chlorophenyl)methylene]-2,3-dihydro-: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and biological activity.
1H-Inden-1-one, 2-[(2-bromophenyl)methylene]-2,3-dihydro-: The presence of a bromophenyl group can lead to different chemical and physical properties compared to the fluorophenyl derivative.
1H-Inden-1-one, 2-[(2-methylphenyl)methylene]-2,3-dihydro-: A methyl group in place of the fluorophenyl group can result in variations in the compound’s stability and reactivity.
Properties
CAS No. |
922736-67-2 |
|---|---|
Molecular Formula |
C16H11FO |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C16H11FO/c17-15-8-4-2-6-12(15)10-13-9-11-5-1-3-7-14(11)16(13)18/h1-8,10H,9H2 |
InChI Key |
FPXZIAVVLBSJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


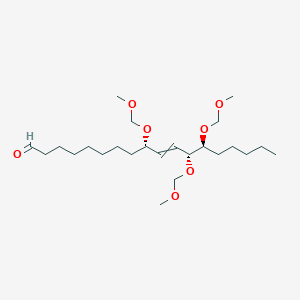
![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)
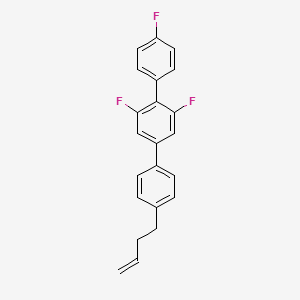
![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
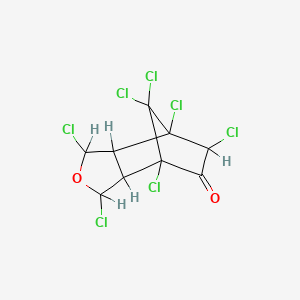
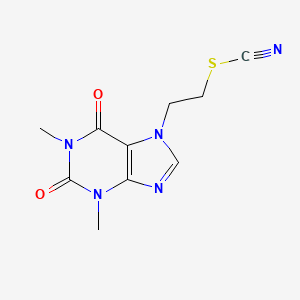

![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)

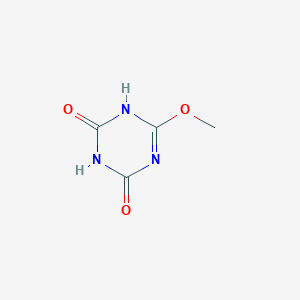
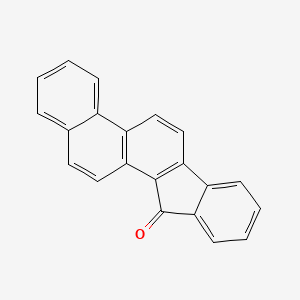
![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)
